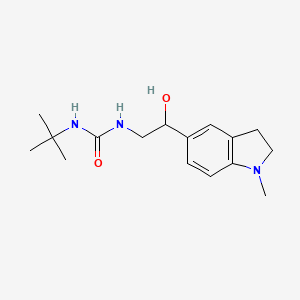![molecular formula C19H13F3N2O3 B2785947 N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-01-0](/img/structure/B2785947.png)
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, commonly known as DFP-10825, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. DFP-10825 is a promising tool compound for investigating the role of CK2 in various biological pathways and diseases.
Mécanisme D'action
DFP-10825 binds to the ATP-binding site of CK2 and inhibits its activity. CK2 regulates many signaling pathways by phosphorylating target proteins, and its inhibition by DFP-10825 leads to downstream effects on cellular processes. DFP-10825 has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of pro-survival proteins.
Biochemical and physiological effects:
DFP-10825 has been shown to inhibit CK2 activity in various cell lines and animal models. In cancer cells, DFP-10825 induces apoptosis and inhibits cell proliferation. In mouse models, DFP-10825 has been shown to reduce tumor growth and metastasis. DFP-10825 has also been shown to regulate circadian rhythms by inhibiting CK2-mediated phosphorylation of clock proteins.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 is a potent and selective inhibitor of CK2, making it a valuable tool compound for investigating the role of CK2 in various biological processes and diseases. However, DFP-10825 has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in some assays. DFP-10825 also has some off-target effects, which should be taken into consideration when interpreting the results of experiments.
Orientations Futures
DFP-10825 has the potential to be developed into a therapeutic agent for cancer and other diseases. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, and on evaluating its efficacy and safety in preclinical and clinical studies. DFP-10825 can also be used as a tool compound to investigate the role of CK2 in other biological processes and diseases, such as inflammation and neurodegeneration. Finally, DFP-10825 can be used as a starting point for the development of new CK2 inhibitors with improved potency, selectivity, and pharmacological properties.
Méthodes De Synthèse
DFP-10825 can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling and deprotection steps. The final product is obtained in good yield and high purity using standard purification techniques.
Applications De Recherche Scientifique
DFP-10825 has been used as a research tool to investigate the role of CK2 in various biological processes and diseases. CK2 has been implicated in cancer, inflammation, and neurodegenerative diseases, making it an attractive target for drug discovery. DFP-10825 has been shown to inhibit CK2 activity in vitro and in vivo, and to induce cell death in cancer cells. DFP-10825 has also been used to study the role of CK2 in DNA damage response and repair, and in the regulation of circadian rhythms.
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-7-8-16(22)17(10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXJJCVXMTNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

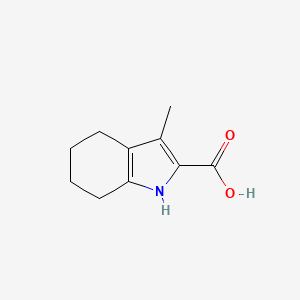
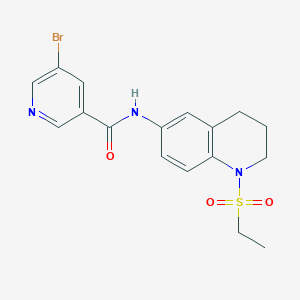
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

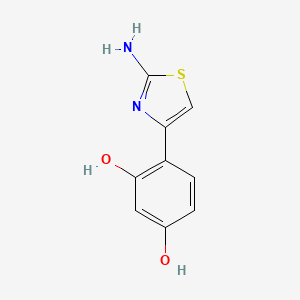
![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)

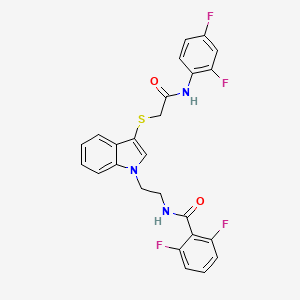
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)

